molecular formula C7H9N3O4S B12905360 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide CAS No. 80555-44-8

2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide

Cat. No.: B12905360
CAS No.: 80555-44-8
M. Wt: 231.23 g/mol
InChI Key: YCTIXVNUOBSBJE-UHFFFAOYSA-N
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Description

2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4,6-Thiatriazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of sulfur-containing reagents and nitrogen sources under controlled temperatures and pressures. Detailed synthetic routes would require specific literature references.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up laboratory procedures while ensuring safety and efficiency. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4,6-Thiatriazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitrogen-sulfur bond.

    Substitution: Nucleophilic or electrophilic substitution at the nitrogen or carbon atoms.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the thiatriazine ring.

Scientific Research Applications

2H-1,2,4,6-Thiatriazine derivatives have been explored for various scientific research applications, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential bioactive compounds with antimicrobial or anticancer properties.

    Medicine: Investigated for their potential use as therapeutic agents.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-1,2,4,6-Thiatriazine derivatives would depend on their specific application. For example, in medicinal chemistry, these compounds might interact with specific enzymes or receptors, modulating biological pathways. Detailed mechanisms would require experimental data and literature references.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds containing sulfur and nitrogen, such as thiadiazines and thiatriazoles.

Uniqueness

The uniqueness of 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide could be attributed to its specific functional groups and ring structure, which might confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

80555-44-8

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

5-methoxy-2-methyl-3-prop-2-ynoxy-1,2,4,6-thiatriazine 1,1-dioxide

InChI

InChI=1S/C7H9N3O4S/c1-4-5-14-7-8-6(13-3)9-15(11,12)10(7)2/h1H,5H2,2-3H3

InChI Key

YCTIXVNUOBSBJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=NS1(=O)=O)OC)OCC#C

Origin of Product

United States

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